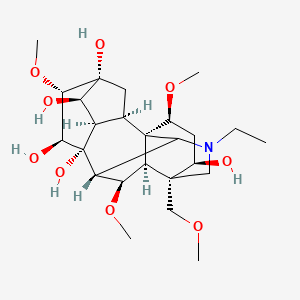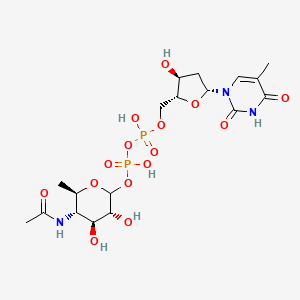
Tubocapsanolide F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubocapsanolide F is a withanolide that is 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 17 (the 4beta,5beta,6beta,22R stereoisomer). Isolated from Tubocapsicum anomalum, it exhibits cytotoxic activity. It has a role as an antineoplastic agent. It is a delta-lactone, a 4-hydroxy steroid, an enone, an ergostanoid, a secondary alcohol, a tertiary alcohol, a 17alpha-hydroxy steroid, a withanolide and an epoxy steroid.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity on Cancer Cells : A study by Chang, Hui‐Chiu et al. (2007) explored a bioactive withanolide, Tubocapsanolide A, which showed inhibitory effects on human lung cancer cell proliferation by inducing G1 growth arrest. This study suggests that Tubocapsanolide A and potentially other withanolides like Tubocapsanolide F may have applications in cancer treatment due to their antiproliferative properties (Chang, Hui‐Chiu et al., 2007).
Potential in Breast Cancer Treatment : Xiang, Ke et al. (2021) identified Tubocapsanolide A as having significant effects against triple-negative breast cancer cells, suggesting that withanolides like Tubocapsanolide F could be potential molecules for breast cancer treatment (Xiang, Ke et al., 2021).
Inhibition of Cancer Cell Migration : Pan, M. et al. (2009) showed that Tubocapsanolide A inhibited NF-κB-mediated CCR7 expression in breast cancer cells, attenuating their migration. This indicates that Tubocapsanolide F might also be researched for its potential to prevent cancer cell migration (Pan, M. et al., 2009).
Identification of Novel Withanolides : Research on Tubocapsicum anomalum has led to the isolation of various withanolides with potential bioactive properties, as demonstrated in studies by Shou, Panting et al. (2020) and Hsieh, P. et al. (2007). These withanolides, including Tubocapsanolide F, might offer valuable insights for developing new treatments or therapies (Shou, Panting et al., 2020); (Hsieh, P. et al., 2007).
Impact on Heat Shock Proteins in Cancer Cells : Chen, Wen-Ying et al. (2008) found that a withanolide-type steroid, Tubocapsenolide A, caused thiol oxidation of heat shock proteins in breast cancer cells, leading to apoptosis. This suggests a potential mechanism of action for withanolides like Tubocapsanolide F in cancer treatment (Chen, Wen-Ying et al., 2008).
Inhibition of NLRP3 Inflammasome for Colitis Treatment : A 2021 study by Chen, Chen et al. identified Tubocapsanolide A as an inhibitor of the NLRP3 inflammasome, suggesting its potential application in treating colitis. This opens up possibilities for similar withanolides like Tubocapsanolide F in inflammatory diseases (Chen, Chen et al., 2021).
Eigenschaften
Molekularformel |
C28H38O6 |
|---|---|
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C28H38O6/c1-14-12-20(33-24(31)15(14)2)16(3)27(32)11-9-18-17-13-23-28(34-23)22(30)7-6-21(29)26(28,5)19(17)8-10-25(18,27)4/h6-7,16-20,22-23,30,32H,8-13H2,1-5H3/t16-,17+,18+,19+,20-,22+,23-,25+,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
FBVUDUMNPFUQRB-PCLPIYRRSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)
![7-Azaspiro[3.5]nonane](/img/structure/B1258813.png)





![ethyl 5-(4-chlorobenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1258820.png)
![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)
